molecular formula C23H27NO3S B2723874 1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-METHYLPHENYL)PROPAN-1-ONE CAS No. 1448128-29-7

1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-METHYLPHENYL)PROPAN-1-ONE

Cat. No.: B2723874
CAS No.: 1448128-29-7
M. Wt: 397.53
InChI Key: LHRMMPYIYHJOJO-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(2-methylphenyl)propan-1-one is a bicyclic tertiary amine derivative featuring a benzenesulfonyl group at the 3-position of the 8-azabicyclo[3.2.1]octane scaffold and a 3-(2-methylphenyl)propan-1-one substituent. The 8-azabicyclo[3.2.1]octane core is a rigid structure that enhances binding selectivity to biological targets, such as G-protein-coupled receptors (GPCRs) or enzymes, by restricting conformational flexibility .

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(2-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3S/c1-17-7-5-6-8-18(17)11-14-23(25)24-19-12-13-20(24)16-22(15-19)28(26,27)21-9-3-2-4-10-21/h2-10,19-20,22H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRMMPYIYHJOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-METHYLPHENYL)PROPAN-1-ONE typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic structure through cyclization reactions.

    Sulfonylation: Introduction of the phenylsulfonyl group using sulfonylating agents.

    Functional Group Transformations: Various transformations to introduce the o-tolyl and propan-1-one moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-METHYLPHENYL)PROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketones or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmacological Research
The compound is being investigated for its potential as a therapeutic agent due to its unique structure, which allows it to interact with various biological targets. Notably, it has been studied for:

  • Opioid Receptor Modulation : Compounds similar to 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(2-methylphenyl)propan-1-one have shown promise in modulating mu-opioid receptors, which are crucial in pain management and addiction treatment .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Organic Synthesis Applications

2. Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various complex organic molecules, particularly those with bicyclic structures. The synthesis pathways often involve:

  • Diels-Alder Reactions : The bicyclic core can be synthesized through Diels-Alder reactions, which are fundamental in constructing complex organic frameworks.
  • Sulfonylation Reactions : The introduction of the benzenesulfonyl group is typically achieved using sulfonyl chlorides in the presence of bases like triethylamine.

Case Studies and Research Findings

Study/Source Focus Area Findings
PubChem Chemical PropertiesDetailed molecular structure and weight provided; potential for further research into biological applications.
Patent US8664242B2 Opioid Receptor ResearchDescribes novel compounds based on similar structures that target mu-opioid receptors, indicating potential therapeutic uses for pain relief.
A2B ChemOrganic SynthesisDiscusses synthetic routes and applications in creating complex organic molecules, highlighting its role as a building block in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-METHYLPHENYL)PROPAN-1-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in various biochemical pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influence on signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., benzenesulfonyl in the target compound, 4-cyano-2-fluorophenyl in compound 20) correlate with improved stability and receptor affinity. Bulky substituents like diphenylmethyl (compound in ) enhance lipophilicity but may reduce solubility.
  • Synthetic Yields : Yields for similar compounds range from 50% to 72%, with tert-butyl-protected intermediates (e.g., compound 20) showing higher efficiency due to steric protection during coupling .
  • Regulatory Status : RTI-336 is classified as a Schedule 9 poison, indicating stringent controls due to its psychoactive profile , whereas research chemicals like BK63156 lack such restrictions .

Pharmacological and Functional Comparisons

Receptor Targeting

  • Target Compound : The benzenesulfonyl group may target sulfonylurea receptors or GPCRs like GPR119, which are implicated in metabolic regulation .
  • RTI-336: Binds to dopamine transporters with nanomolar affinity, suggesting applications in substance use disorder treatment .

Structural-Activity Relationship (SAR) Insights

  • Rigidity vs. Flexibility : The 8-azabicyclo[3.2.1]octane core in the target compound restricts conformational freedom, improving selectivity compared to flexible homopiperazine analogs (e.g., SYA 013 derivatives in ).
  • Halogen Effects : Chlorophenyl or fluorophenyl substituents (e.g., RTI-336, compound 20) enhance binding through hydrophobic interactions and halogen bonding .

Biological Activity

1-[3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(2-methylphenyl)propan-1-one is a complex organic compound that belongs to the class of 8-azabicyclo[3.2.1]octane derivatives. This compound exhibits a unique bicyclic structure and incorporates functional groups that enhance its biological activity. The presence of the benzenesulfonyl group and the methylphenyl moiety contributes to its potential pharmacological applications.

The molecular formula of this compound is C22H25NO3SC_{22}H_{25}NO_3S, with a molecular weight of 415.57 g/mol. Its structural complexity allows for varied interactions within biological systems, making it a candidate for therapeutic exploration.

Biological Activity Overview

Research indicates that compounds in the 8-azabicyclo[3.2.1]octane class often exhibit significant biological activities, including:

  • Inhibition of Monoamine Transporters : Some derivatives have shown potential in inhibiting monoamine transporters, which are crucial in neurotransmitter regulation and can influence mood and anxiety disorders .
  • Anti-inflammatory Effects : The inhibition of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been linked to the preservation of palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic efficacy .
  • Interaction with Enzymatic Targets : The compound may interact with various enzymes, including Janus kinases (JAKs), which are involved in multiple signaling pathways related to inflammation and immune responses.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the bicyclic framework can significantly affect biological activity. For instance, the introduction of different substituents on the azabicyclo framework alters binding affinity and selectivity for various biological targets.

Case Studies

Several studies have explored the biological activity of similar compounds within the azabicyclo class:

  • Inhibition Studies : A study focusing on pyrazole azabicyclo[3.2.1]octane derivatives demonstrated that specific modifications led to low nanomolar inhibition of NAAA, suggesting that similar modifications could be beneficial for enhancing the activity of this compound .
  • Pharmacokinetic Profiles : Another investigation highlighted that certain azabicyclo derivatives displayed favorable pharmacokinetic properties, including oral bioavailability and effective distribution in vivo, which are crucial for therapeutic applications .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
TropaneBicyclic nitrogen-containing structureAnalgesic properties
ScopolamineBicyclic structure with tropane coreAnticholinergic effects
8-Azabicyclo[3.2.1]octan-3-olSimilar bicyclic frameworkNeuroactive properties

The unique functionalization of this compound may enhance its solubility and reactivity compared to these compounds, potentially leading to superior pharmacological effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 8-azabicyclo[3.2.1]octane core in this compound?

  • Methodology : Radical cyclization using n-tributyltin hydride (SnBu₃H) and AIBN in toluene has been reported for analogous bicyclic systems, achieving high diastereocontrol (>99%) . For stereochemical control, allyl or substituted allyl groups at the azetidin-2-one precursor can direct cyclization pathways, as demonstrated in 8-azabicyclo[5.2.0]nonane derivatives .
  • Key Considerations : Optimize reaction temperature (80–110°C) and stoichiometry of radical initiators (AIBN) to minimize side reactions. Validate product stereochemistry via NOESY NMR or X-ray crystallography .

Q. How can the stereochemistry of the benzenesulfonyl and 2-methylphenyl substituents be characterized?

  • Methodology :

  • NMR Analysis : Use 1H^{1}\text{H}-1H^{1}\text{H} COSY and 13C^{13}\text{C} DEPT spectra to assign coupling constants (e.g., J = 8–12 Hz for axial-equatorial protons in bicyclic systems) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by analyzing torsion angles (e.g., C3–C8–N8–S bond angles in the azabicyclo core) .
    • Example Data :
ParameterValue (Å/°)
C3–C8 bond length1.54 Å
N8–S bond length1.76 Å
C3–C8–N8–S dihedral angle−177.08°
Source: X-ray data for a fluoronitrophenyl analog

Q. What spectroscopic techniques are critical for verifying the compound’s purity and functional groups?

  • Methodology :

  • FT-IR : Confirm sulfonyl (S=O, ~1350–1150 cm1^{-1}) and ketone (C=O, ~1700 cm1^{-1}) stretches .
  • LC-MS : Use ESI+ mode to detect molecular ion peaks (e.g., m/z 441.2 for [M+H]+^+) and fragmentation patterns .
    • Validation : Compare retention times and spectral data with reference standards (e.g., benzophenone derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the sulfonyl and methylphenyl groups?

  • Methodology :

  • Analog Synthesis : Replace the benzenesulfonyl group with alkylsulfonyl or heteroaryl variants (e.g., pyridinylsulfonyl) and assess changes in target binding .
  • Biological Assays : Use dopamine transporter (DAT) inhibition assays (IC50_{50} measurements) to correlate substituent effects with activity, as shown for related 1-azabicyclo[3.2.1]octanes .
    • Data Interpretation : Apply QSAR models to predict logP and polar surface area (e.g., XlogP ~2.1 for lipophilic analogs) .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodology :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and compare with literature IC50_{50} values for DAT inhibitors .
  • Metabolic Stability Tests : Use liver microsome assays to identify if rapid metabolism (e.g., cytochrome P450-mediated oxidation) explains discrepancies between in vitro and in vivo data .
    • Case Study : Inconsistent DAT inhibition data for 8-substituted analogs may arise from stereochemical impurities; resolve via chiral HPLC .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding poses in DAT (PDB: 4XP4). Key interactions include π-π stacking with Phe326 and hydrogen bonding with Asp79 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of sulfonyl group interactions in aqueous environments .
    • Validation : Compare predicted binding energies (ΔG) with experimental IC50_{50} values to refine models .

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